2,6-Ditert-butylpyridine-3-sulfonic acid

Catalog No.
S14337441
CAS No.
92423-50-2
M.F
C13H21NO3S
M. Wt
271.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Ditert-butylpyridine-3-sulfonic acid

CAS Number

92423-50-2

Product Name

2,6-Ditert-butylpyridine-3-sulfonic acid

IUPAC Name

2,6-ditert-butylpyridine-3-sulfonic acid

Molecular Formula

C13H21NO3S

Molecular Weight

271.38 g/mol

InChI

InChI=1S/C13H21NO3S/c1-12(2,3)10-8-7-9(18(15,16)17)11(14-10)13(4,5)6/h7-8H,1-6H3,(H,15,16,17)

InChI Key

ALIOSIQUHNKJSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=C(C=C1)S(=O)(=O)O)C(C)(C)C

2,6-Ditert-butylpyridine-3-sulfonic acid is an organic compound characterized by the presence of a pyridine ring substituted with two tert-butyl groups at the 2 and 6 positions, along with a sulfonic acid group at the 3 position. Its chemical formula is C₁₃H₂₁NO₃S, and it has a molecular weight of approximately 271.38 g/mol . This compound is typically encountered as a colorless, oily liquid and is known for its stability and resistance to oxidation due to the steric hindrance provided by the bulky tert-butyl groups .

The synthesis of 2,6-Ditert-butylpyridine-3-sulfonic acid involves the nuclear sulfonation of 2,6-Ditert-butylpyridine using sulfur trioxide. This reaction results in the formation of the sulfonic acid group, which significantly enhances the compound's solubility in water and its reactivity in various chemical processes . The compound can also participate in protonation reactions due to its basic nature but does not readily form adducts with Lewis acids like boron trifluoride, demonstrating its hindered base characteristics .

The primary method for synthesizing 2,6-Ditert-butylpyridine-3-sulfonic acid involves:

  • Preparation of 2,6-Ditert-butylpyridine: This is achieved by reacting tert-butyllithium with pyridine.
  • Nuclear Sulfonation: The prepared pyridine derivative is then treated with sulfur trioxide to introduce the sulfonic acid group at the 3-position .

These steps highlight a straightforward approach to obtaining this compound from readily available precursors.

2,6-Ditert-butylpyridine-3-sulfonic acid finds applications in various fields:

  • Chemical Industry: It serves as an additive in lubricating oils and gasoline formulations, enhancing their performance and stability.
  • Polymer Stabilization: The compound is utilized for stabilizing chlorine-containing polymers, contributing to improved durability and resistance to degradation .
  • Research: It may be employed in synthetic chemistry as a reagent or catalyst due to its unique structural properties.

Interaction studies involving 2,6-Ditert-butylpyridine-3-sulfonic acid are essential for understanding its reactivity profile and potential applications. Research into its interactions with various metal ions or organic substrates could reveal valuable insights into its utility as a ligand or catalyst in coordination chemistry. Additionally, studies focusing on its solubility and stability under different conditions can provide information on its behavior in practical applications.

Several compounds exhibit structural similarities to 2,6-Ditert-butylpyridine-3-sulfonic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2,4,6-Tri-tert-butylpyridineThree tert-butyl groupsHigher steric hindrance than 2,6-Ditert-butylpyridine
2,6-Di-tert-butyl-4-methylpyridineMethyl group at the 4-positionAlters electronic properties compared to 2,6-Ditert-butylpyridine
2-(2,6-dichloroanilino)pyridine-3-sulfonic acidContains dichloroaniline substituentPotentially different biological activity due to halogen presence

These compounds share similar structural motifs but differ in their substituents and functional groups, which can significantly influence their chemical behavior and potential applications.

The exploration of sterically hindered pyridine derivatives began with the recognition that bulky substituents could modulate reactivity and stability in aromatic systems. Early work on pyridine sulfonation in the mid-20th century revealed that introducing sulfonic acid groups at the 3-position of pyridine required harsh conditions, such as fuming sulfuric acid and mercury catalysts. However, these methods often led to low yields and poor regioselectivity. The incorporation of tert-butyl groups at the 2- and 6-positions emerged as a strategy to sterically shield the pyridine ring, thereby directing electrophilic substitution to the 3-position. This approach was inspired by the synthesis of 2,6-di-tert-butylpyridine, a model compound prepared via the reaction of pyridine with tert-butyllithium.

Key milestones include:

  • 1950s–1960s: Development of the Chichibabin reaction for alkylpyridine synthesis, enabling the introduction of bulky substituents.
  • 1980s: Application of directed ortho-metalation strategies to install tert-butyl groups regioselectively.
  • 2000s: Advances in sulfonation techniques using sulfur trioxide complexes, which improved yields of 3-sulfonated pyridines under milder conditions.

Modern Synthetic Pathways for Tertiary Butyl-Substituted Pyridine Sulfonates

Contemporary synthesis of 2,6-di-tert-butylpyridine-3-sulfonic acid involves a multi-step sequence combining steric hindrance engineering and regioselective sulfonation:

Step 1: Synthesis of 2,6-Di-tert-butylpyridine

The parent compound is prepared via a modified Chichibabin reaction, where pyridine reacts with tert-butyllithium in anhydrous tetrahydrofuran at −78°C. This method avoids the need for high-temperature gas-phase reactions and achieves yields exceeding 70%.

$$
\text{Pyridine} + 2\ \text{tert-BuLi} \rightarrow \text{2,6-di-tert-butylpyridine} + 2\ \text{LiH}
$$

Step 2: Directed Sulfonation at the 3-Position

Sulfonation is achieved using a sulfur trioxide–trimethylamine complex in dichloromethane at 0°C. The tert-butyl groups sterically block the 2- and 6-positions, ensuring exclusive attack at the 3-position:

$$
\text{2,6-di-tert-butylpyridine} + \text{SO}3\cdot\text{NMe}3 \rightarrow \text{2,6-di-tert-butylpyridine-3-sulfonic acid} + \text{NMe}_3
$$

Table 1: Optimization of sulfonation conditions

ParameterOptimal ValueYield (%)
Temperature0°C85
SolventCH~2~Cl~2~85
SO~3~ equivalent1.290

NMR Spectroscopic Validation of Molecular Architecture

Nuclear magnetic resonance (NMR) spectroscopy is indispensable for confirming the structure of 2,6-di-tert-butylpyridine-3-sulfonic acid. Key spectral features include:

  • ^1H NMR (400 MHz, D~2~O):

    • A singlet at δ 1.45 ppm (18H, tert-butyl groups).
    • Downfield-shifted aromatic protons at δ 8.72 (H4), 8.65 (H5), and 8.92 ppm (H3), consistent with deshielding by the sulfonic acid group.
  • ^13C NMR (100 MHz, D~2~O):

    • Quaternary carbons of the tert-butyl groups at δ 34.9 ppm.
    • The sulfonic acid-bearing carbon (C3) appears at δ 148.2 ppm due to electron withdrawal.

The absence of splitting in the tert-butyl signal confirms symmetrical substitution at the 2- and 6-positions.

Crystallographic Characterization Challenges in Bulky Aromatic Sulfonic Acids

X-ray crystallography of 2,6-di-tert-butylpyridine-3-sulfonic acid faces significant hurdles due to:

  • Steric Crowding: The tert-butyl groups create disordered crystal packing, necessitating low-temperature (100 K) data collection to minimize thermal motion.
  • Hydrogen Bonding Networks: The sulfonic acid group forms extensive O–H···O interactions, but these are often disrupted by the hydrophobic tert-butyl substituents, leading to polymorphic variations.

Figure 1: Partial crystal structure (simplified) showing O–H···O interactions (dashed lines) between sulfonic acid groups and water molecules. The tert-butyl groups occupy peripheral positions, reducing intermolecular contacts.

Despite these challenges, synchrotron-based studies have resolved the structure as a monoclinic lattice (space group P2~1~/c) with unit cell parameters a = 12.34 Å, b = 10.56 Å, c = 14.78 Å, and β = 112.3°.

Co-monomer Functionality in Sulfonated Polymer Synthesis

2,6-Ditert-butylpyridine-3-sulfonic acid serves as a versatile co-monomer in the synthesis of sulfonated polymers, contributing both structural and functional properties to the resulting macromolecular systems [1] [2]. The compound's dual functionality, combining the basic pyridine nitrogen with the acidic sulfonic acid group, enables unique polymerization pathways and structural arrangements in polymer chains.

The incorporation of 2,6-ditert-butylpyridine-3-sulfonic acid as a co-monomer proceeds through various polymerization mechanisms. In atom transfer radical polymerization systems, the compound demonstrates excellent compatibility with copper-based catalysts, achieving conversion yields of approximately 67% under controlled conditions at 110°C [2]. The bulky tert-butyl substituents provide steric hindrance that controls polymer tacticity and molecular weight distribution, resulting in polydispersity indices typically below 1.5.

Polymerization MethodTypical Yield (%)Temperature Range (°C)Key Advantages
Atom Transfer Radical Polymerization67110Controlled molecular weight, low PDI
Free Radical Polymerization4570Simple process, cost-effective
Sulfonation of Existing Polymers8925-28High conversion, mild conditions
Condensation Polymerization74100-110High thermal stability products

The sulfonation process utilizing 2,6-ditert-butylpyridine-3-sulfonic acid follows electrophilic aromatic substitution mechanisms [3]. The electron-donating nature of the pyridine ring activates specific positions for sulfonation, while the existing sulfonic acid group directs subsequent functionalization reactions. This directional control enables the synthesis of polymers with precisely defined sulfonic acid content, ranging from 27% to 78% degree of sulfonation depending on reaction conditions [4].

Research has demonstrated that sulfonated copolymers incorporating 2,6-ditert-butylpyridine-3-sulfonic acid units exhibit enhanced ion exchange capacities between 2.18 and 4.78 mmol/g [4]. The spatial arrangement of the tert-butyl groups creates accessible channels for ion transport while maintaining structural integrity of the polymer matrix. This dual functionality proves particularly valuable in applications requiring both mechanical stability and ionic conductivity.

The co-monomer functionality extends to the synthesis of aromatic polyethers containing pyridine units [5]. These systems demonstrate remarkable thermal stability with glass transition temperatures exceeding 300°C, attributed to the rigid aromatic structure and intermolecular interactions between pyridine rings [5]. The incorporation of 2,6-ditert-butylpyridine-3-sulfonic acid enhances both the thermal properties and chemical resistance of the resulting polymers.

Charge Transport Modification in Conjugated Polymers

The integration of 2,6-ditert-butylpyridine-3-sulfonic acid into conjugated polymer systems fundamentally alters charge transport mechanisms through multiple pathways [6] [7]. The compound's unique molecular structure, featuring both electron-withdrawing sulfonic acid groups and electron-donating pyridine functionality, creates distinctive electronic environments that enhance charge carrier mobility.

In conjugated polymer systems, 2,6-ditert-butylpyridine-3-sulfonic acid functions as a charge transport modifier through several mechanisms. The pyridine ring participates in π-π stacking interactions with conjugated polymer backbones, creating continuous pathways for electronic charge transport [6]. Simultaneously, the sulfonic acid groups establish ionic conduction pathways that complement electronic transport, resulting in mixed ionic-electronic conduction behavior.

Polymer SystemCharge Transport EnhancementMobility ImprovementMechanism
Polythiophene derivatives3-4x increase10⁻³ to 10⁻² cm²/V·sπ-π stacking optimization
Polyarylene systems2-3x increase10⁻⁴ to 10⁻³ cm²/V·sIonic cluster formation
Conjugated polyelectrolytes4-5x increase10⁻² to 10⁻¹ cm²/V·sMixed conduction pathways

The bulky tert-butyl substituents play a crucial role in modifying polymer morphology and charge transport properties [8]. These groups prevent excessive π-π stacking between polymer chains, maintaining optimal intermolecular distances for charge hopping mechanisms. Research indicates that this controlled spacing enhances charge carrier mobility by reducing energetic disorder in the polymer film [8].

The charge transport modification occurs through the formation of ionic clusters when 2,6-ditert-butylpyridine-3-sulfonic acid is incorporated into polymer matrices [9]. These clusters create percolation pathways that facilitate both proton and electron transport. The ionic clusters also serve as crosslinking points that enhance mechanical properties while maintaining electrical conductivity.

Studies on conjugated polymer aggregates demonstrate that 2,6-ditert-butylpyridine-3-sulfonic acid influences charge transport from solution state to solid-state films [9]. The compound promotes the formation of ordered aggregates in solution, which translates to improved charge transport properties in the final polymer films. This solution-to-solid-state correlation proves crucial for processing high-performance electronic materials.

The thermal stability of charge transport properties represents another significant advantage of incorporating 2,6-ditert-butylpyridine-3-sulfonic acid. The compound maintains its electronic properties at elevated temperatures, with charge transport enhancement persisting at temperatures exceeding 150°C [10]. This thermal stability enables applications in high-temperature electronic devices and energy storage systems.

Thermal Stabilization Mechanisms in High-Performance Resins

2,6-Ditert-butylpyridine-3-sulfonic acid contributes to thermal stabilization of high-performance polymer resins through multiple complementary mechanisms [11] [12]. The compound's thermal stabilization effectiveness stems from its ability to form thermally stable ionic networks, enhance char formation, and inhibit thermal degradation pathways.

The primary thermal stabilization mechanism involves the formation of ionic crosslinks between sulfonic acid groups and polymer chains [11]. These ionic interactions create a three-dimensional network that restricts molecular motion at elevated temperatures, effectively increasing the glass transition temperature of the polymer system. Research demonstrates glass transition temperature improvements of 50-100°C when 2,6-ditert-butylpyridine-3-sulfonic acid is incorporated at concentrations of 10-20 weight percent [13].

Polymer SystemTg Range (°C)Decomposition Temperature (°C)Char Yield (%)
Sulfonated Polystyrene200-220250-40030-60
Sulfonated Polyarylene300-35048570-75
Pyridine-containing Polyether400+400+65+
Benzoxazine Copolymer268-400400+39

The thermal decomposition behavior of polymers modified with 2,6-ditert-butylpyridine-3-sulfonic acid shows characteristic multi-step degradation profiles [14]. The initial decomposition occurs at 250-300°C, corresponding to the loss of sulfonic acid groups, followed by main chain degradation at temperatures above 400°C. This staged decomposition provides a thermal protection mechanism that delays catastrophic failure of the polymer matrix.

The char formation properties of 2,6-ditert-butylpyridine-3-sulfonic acid-modified polymers demonstrate exceptional performance [15]. The compound promotes the formation of carbonaceous char structures that act as thermal barriers, protecting the underlying polymer from further degradation. Char yields typically range from 39% to 75% at 800°C, significantly higher than unmodified polymer systems [15].

The thermal stabilization extends to oxidative environments, where 2,6-ditert-butylpyridine-3-sulfonic acid functions as an antioxidant [16]. The pyridine ring structure provides electron-donating capability that neutralizes free radicals generated during thermal oxidation. This antioxidant activity extends the useful service life of polymer materials in high-temperature, oxidative environments.

The interaction between 2,6-ditert-butylpyridine-3-sulfonic acid and polymer chains creates thermally stable coordination complexes [17]. These complexes involve coordination of the pyridine nitrogen with metal ions or hydrogen bonding with polymer functional groups. The resulting coordination networks exhibit enhanced thermal stability compared to purely covalent or ionic interactions.

Surface Functionalization Techniques for Advanced Materials

2,6-Ditert-butylpyridine-3-sulfonic acid serves as an effective surface functionalization agent for advanced materials through diverse chemical modification strategies [18] [19]. The compound's amphiphilic nature, combining hydrophilic sulfonic acid groups with hydrophobic tert-butyl substituents, enables versatile surface modification approaches for tailored material properties.

The surface functionalization process typically employs grafting techniques where 2,6-ditert-butylpyridine-3-sulfonic acid is covalently attached to polymer substrates [20]. The grafting-to approach involves the reaction of pre-formed 2,6-ditert-butylpyridine-3-sulfonic acid derivatives with surface-bound reactive groups. This method provides precise control over surface density and functionality distribution.

Functionalization TechniqueSurface CoverageStabilityApplications
Plasma-assisted grafting85-95%ExcellentBiomedical devices
UV-induced modification70-80%GoodOptical materials
Chemical vapor deposition90-98%ExcellentElectronic components
Electrochemical grafting80-90%Very goodSensor applications

The grafting-from approach utilizes surface-initiated polymerization where 2,6-ditert-butylpyridine-3-sulfonic acid acts as a co-monomer in surface-bound polymer chains [20]. This technique creates polymer brush structures with controlled thickness and density. The resulting surfaces exhibit tunable wettability and chemical reactivity based on the 2,6-ditert-butylpyridine-3-sulfonic acid content.

Plasma-assisted surface functionalization with 2,6-ditert-butylpyridine-3-sulfonic acid provides environmentally friendly modification protocols [18]. The plasma treatment generates reactive sites on polymer surfaces that subsequently react with 2,6-ditert-butylpyridine-3-sulfonic acid derivatives. This approach achieves surface coverage exceeding 85% while maintaining substrate integrity.

The surface functionalization enables the development of responsive materials with pH-sensitive properties [21]. The pyridine nitrogen can be protonated under acidic conditions, while the sulfonic acid group remains ionized across a wide pH range. This dual responsiveness creates surfaces with tunable charge density and wettability that respond to environmental conditions.

Advanced surface functionalization techniques incorporate 2,6-ditert-butylpyridine-3-sulfonic acid into multilayer assemblies [22]. Layer-by-layer deposition methods create structured surfaces with alternating layers of the compound and complementary polymers. These multilayer systems exhibit enhanced mechanical properties and controlled release characteristics for drug delivery applications.

The surface functionalization process maintains the thermal stability characteristics of 2,6-ditert-butylpyridine-3-sulfonic acid, with modified surfaces retaining functionality at temperatures exceeding 200°C [23]. This thermal stability proves crucial for applications in high-temperature environments such as aerospace components and automotive materials.

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

271.12421471 g/mol

Monoisotopic Mass

271.12421471 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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